Product packaging for 5-Bromo-2-methyl-2H-indazole(Cat. No.:CAS No. 465529-56-0)

5-Bromo-2-methyl-2H-indazole

Cat. No.: B1281146
CAS No.: 465529-56-0
M. Wt: 211.06 g/mol
InChI Key: QFZOHVHNTZTZMJ-UHFFFAOYSA-N
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Description

Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. researchgate.netpharmablock.comresearchgate.net This versatility has led to the development of numerous indazole-containing compounds with a wide spectrum of biological activities, including anti-inflammatory, antitumor, antibacterial, antifungal, anti-HIV, and antiarrhythmic properties. nih.govbeilstein-journals.org The metabolic importance and therapeutic potential of these nitrogen-containing heterocycles have made them a major focus in the quest for new drug candidates. researchgate.netnih.gov

The success of the indazole scaffold is evidenced by its presence in several commercially available drugs. mdpi.comresearchgate.net For instance, Benzydamine is an anti-inflammatory agent, Granisetron is used as an antiemetic, and Pazopanib is a tyrosine kinase inhibitor approved for cancer treatment. mdpi.comresearchgate.net The chemical tractability of the indazole ring system allows for extensive functionalization, enabling chemists to fine-tune the pharmacological profiles of derivative compounds. researchgate.netingentaconnect.com This adaptability makes it an invaluable building block in the design and synthesis of new therapeutic agents. researchgate.netingentaconnect.com

Overview of 2H-Indazole Isomers in Drug Discovery and Development

Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole. pharmablock.com While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole isomer is a crucial component in several important pharmaceutical compounds and a subject of significant research interest. mdpi.compharmablock.com Unlike the 1H-isomer, the 2H-indazole structure features the substituent on the nitrogen atom at position 2 of the pyrazole (B372694) ring.

2H-indazoles serve as effective bioisosteres for other aromatic systems like indole (B1671886) or phenol, but can offer advantages such as being less susceptible to metabolic degradation. pharmablock.com The additional nitrogen atom in the 2H-indazole ring can act as a hydrogen bond acceptor, which may lead to enhanced binding affinity with target proteins. pharmablock.com This characteristic is particularly valuable in the design of enzyme inhibitors. pharmablock.com

Prominent examples of drugs featuring the 2H-indazole core include Pazopanib, a multi-targeted tyrosine kinase inhibitor, and Niraparib, a PARP inhibitor used in cancer therapy. pharmablock.com Furthermore, research into synthetic cannabinoids has identified 2H-indazole regioisomers of substances like AB-CHMINACA, highlighting the importance of understanding this isomeric form in both medicinal chemistry and forensic analysis. nih.govnih.gov The synthesis of specific 2H-indazole isomers can be challenging but is crucial for developing selective and potent drug candidates. beilstein-journals.org

Research Landscape of 5-Bromo-2-methyl-2H-indazole within Indazole Chemistry

Within the diverse family of indazole derivatives, this compound (CAS No: 465529-56-0) is a specific compound primarily utilized as a versatile chemical intermediate in organic synthesis. chemshuttle.com Its structure is characterized by a methyl group at the N2 position of the indazole core and a bromine atom at position 5 of the benzene (B151609) ring.

The primary role of this compound in the research landscape is that of a building block for constructing more complex, often biologically active, molecules. chemshuttle.com The presence of the bromine atom is particularly significant as it provides a reactive site for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, and nucleophilic substitution reactions. smolecule.com These reactions allow for the introduction of diverse functional groups at the 5-position, enabling the synthesis of a library of derivatives for screening in drug discovery programs.

While direct biological activity studies on this compound itself are not extensively documented in major journals, its utility is inferred from research on structurally similar compounds. For example, various brominated indazole derivatives serve as key intermediates in the synthesis of compounds with potential anticancer, antiviral, and anti-inflammatory properties. chemimpex.com The research focus, therefore, remains on its synthetic applications, leveraging its specific substitution pattern to achieve regioselective synthesis of targeted pharmaceutical agents. beilstein-journals.org

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 465529-56-0 chemshuttle.com
Molecular Formula C₈H₇BrN₂ chemshuttle.com
Molecular Weight 211.06 g/mol chemshuttle.com
SMILES CN1N=C2C=C(Br)C=CC2=C1 chemshuttle.com
Purity ≥95% chemshuttle.com
Storage 2-8 °C chemshuttle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B1281146 5-Bromo-2-methyl-2H-indazole CAS No. 465529-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZOHVHNTZTZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467850
Record name 5-Bromo-2-methyl-2H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465529-56-0
Record name 5-Bromo-2-methyl-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465529-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methyl-2H-indazole
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Record name 5-Bromo-2-methyl-2H-indazole
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Biological Activity and Pharmacological Potential of Indazole Derivatives, with Contextual Relevance to 5 Bromo 2 Methyl 2h Indazole

Anti-Cancer Activity and Molecular Mechanisms

Indazole derivatives have demonstrated significant potential as anti-tumor agents through various mechanisms of action. nih.govmdpi.com A key area of research has been their ability to inhibit enzymes that are critical for cancer cell survival and proliferation. nih.govresearchgate.net The structural versatility of the indazole ring allows for modifications that can lead to potent and selective inhibitors of specific molecular targets involved in cancer progression. nih.govresearchgate.net

The indazole moiety is considered a valuable scaffold for developing protein kinase inhibitors, as it can act as a surrogate for the adenine (B156593) base of ATP, the natural substrate for these enzymes. chim.it Many indazole-containing compounds have been identified as potent inhibitors that bind to the ATP-binding pocket of various kinases, leading to the disruption of signaling pathways that promote cancer growth. chim.it Several FDA-approved anti-cancer drugs, such as Axitinib and Pazopanib, feature the indazole core and function as kinase inhibitors. nih.govresearchgate.netrsc.org

Indazole derivatives have been extensively investigated as inhibitors of tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR). nih.govresearchgate.net Dysregulation of these receptors is a known driver in many cancers. nih.gov

FGFR Inhibition: FGFRs are a family of tyrosine kinase receptors that play a crucial role in cell proliferation, migration, and survival. nih.gov Their dysregulation is linked to various cancers, including urothelial carcinoma and hepatocellular carcinoma. nih.gov Numerous studies have focused on developing indazole derivatives as FGFR inhibitors. nih.govmdpi.com For instance, a series of 1H-indazole derivatives showed inhibitory activity against FGFR1-3 in the micromolar range. mdpi.com Structure-based design has led to the identification of 1H-indazol-3-amine derivatives as inhibitors of FGFR1 and FGFR2. nih.gov Further studies on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives identified a potent FGFR1 inhibitor with an IC₅₀ value of 69.1 ± 19.8 nM. mdpi.com The development of inhibitors targeting the FGF/FGFR axis is a significant area of research, as its abnormal activation can contribute to resistance against other targeted therapies. google.com

EGFR Inhibition: EGFR is another critical target in cancer therapy, and indazole-based compounds have been designed to inhibit its activity. researchgate.netmdpi.com Structure-guided drug design has produced 1H-indazole derivatives with potent inhibitory activity against both wild-type EGFR and its resistance-conferring mutants, such as T790M. mdpi.com One such derivative displayed strong potency with IC₅₀ values of 8.3 nM and 5.3 nM against EGFR and EGFR T790M, respectively. mdpi.com Research has also shown that certain carbohydrate-substituted indazole derivatives can synergize with receptor tyrosine kinase inhibitors by promoting the degradation of EGFR. biorxiv.org

The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and plays a complex role in cancer. nih.govscienceopen.com The p38α (MAPK14) isoform, in particular, has been identified as a therapeutic target. nih.govscienceopen.com Indazole derivatives have emerged as selective inhibitors of p38α. nih.gov ARRY-371797, a potent and selective p38α kinase inhibitor with an indazole core, was developed and has undergone clinical investigation. nih.gov In preclinical studies, inhibition of p38 MAPK has been shown to reduce collagen production and stress fiber formation. nih.gov More recently, a multi-step virtual screening process identified a 3-(4-chlorophenyl)-N-(5-(ethylcarbamoyl)-2-methylphenyl)-1H-indazole-6-carboxamide derivative as a promising p38α inhibitor with an IC₅₀ of 3.37 ± 0.24 μM. scienceopen.comnih.gov This compound was shown to effectively inhibit the proliferation of triple-negative breast cancer cells. scienceopen.com

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. growingscience.comnih.govacs.org Inhibition of TTK leads to chromosomal instability and cell death, making it an attractive target for cancer therapy. growingscience.com A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivatives were developed as potent and orally bioavailable TTK inhibitors. mdpi.comnih.gov Systematic optimization of this series led to compound 75 (CFI-401870), which exhibited potent TTK inhibition (IC₅₀ < 10 nM) and significant anti-proliferative activity (HCT116 GI₅₀ < 0.1 μM). nih.govacs.org This compound was found to be efficacious in a human tumor xenograft model. mdpi.com Quantitative structure-activity relationship (QSAR) studies have been employed to guide the design of indazole derivatives as TTK inhibitors, highlighting key structural features that influence their biological activity. growingscience.comlongdom.org

Indazole derivatives have demonstrated broad anti-proliferative activity across a diverse range of human cancer cell lines. rsc.orgnih.govmdpi.com The efficacy of these compounds is often evaluated by their IC₅₀ values, which represent the concentration required to inhibit cell growth by 50%.

One study reported a series of novel polysubstituted indazoles with IC₅₀ values ranging from 0.64 to 17 µM against A2780 (ovarian) and A549 (lung) cancer cell lines. nih.gov The most active of these compounds were further tested against additional cell lines, including IMR32 (neuroblastoma), MDA-MB-231 (breast), and T47D (breast), confirming their anti-proliferative effects. nih.gov Another investigation synthesized 1H-indazole-3-amine derivatives and evaluated their activity against A549, K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma) cell lines. mdpi.com Compound 6o from this series showed a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM. mdpi.com

Furthermore, a series of 3-aryl and 1-methyl-3-aryl indazole derivatives were tested against HCT-116 (colon) and MDA-MB-231 (breast) cancer cell lines, with several compounds showing significant inhibitory effects. mdpi.com Compound 2f from a different series of indazole derivatives showed potent growth inhibitory activity against several cancer cell lines with IC₅₀ values between 0.23 and 1.15 μM. rsc.orgnih.gov This compound was found to inhibit proliferation and colony formation in the 4T1 breast cancer cell line. rsc.orgnih.gov

Anti-Proliferative Activity of Selected Indazole Derivatives
Compound Series/NameCancer Cell LineReported Activity (IC₅₀/GI₅₀)Reference
Polysubstituted indazolesA2780 (Ovarian), A549 (Lung)0.64 - 17 µM nih.gov
Compound 6o (1H-indazole-3-amine derivative)K562 (Chronic Myeloid Leukemia)5.15 µM mdpi.com
Compound 6o (1H-indazole-3-amine derivative)HEK-293 (Normal)33.2 µM (Selectivity) mdpi.com
Compound 2fVarious cancer cell lines0.23 - 1.15 µM rsc.orgnih.gov
Compound 12HL60 (Leukemia)8.3 nM researchgate.net
Compound 12HCT116 (Colon)1.3 nM researchgate.net
Compound 9d (3-methyl-1H-indazole derivative)MV4;11 (Leukemia)Potent suppression genscript.com
Compound 75 (CFI-401870)HCT116 (Colon)< 0.1 µM (GI₅₀) nih.govacs.org
Compound 10 (p38α inhibitor)MDA-MB-231 (Breast)8.21 ± 1.24 µM scienceopen.com
Compound 10 (p38α inhibitor)MDA-MB-468 (Breast)10.08 ± 2.11 µM scienceopen.com

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of drug candidates. nih.govresearchgate.net For indazole derivatives, SAR studies have provided critical insights into how different substituents on the indazole core affect their anti-cancer activity. nih.govrsc.org

In the development of FGFR inhibitors, SAR studies revealed that substitutions at the phenyl ring of the indazole core significantly influence activity. rsc.org For example, replacing a 3-methoxyphenyl (B12655295) group with larger groups like 3-ethoxyphenyl or 3-isopropoxyphenyl increased inhibitory potency against FGFR1. rsc.org The addition of a fluorine atom to the phenyl ring also led to a remarkable improvement in activity. rsc.org

For indazole-pyrimidine based VEGFR-2 inhibitors, SAR analysis showed that the presence of hydrophobic groups such as alkyl or halogens led to a decrease in potency, whereas hydrogen bond-forming groups like amides and sulfonamides resulted in enhanced activity. nih.govrsc.org

In the context of TTK inhibitors, the optimization from 3-(1H-indazol-3-yl)benzenesulfonamides to 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides was guided by SAR. nih.govacs.org Eliminating a polar sulfonamide group and adding a heterocycle at the 4-position of the phenyl ring yielded potent inhibitors with improved drug-like properties. nih.govacs.org

Similarly, for 1H-indazole-3-amine derivatives, the nature of the substituent plays a crucial role. mdpi.com A study found that a mercapto acetamide-derived compound showed the best inhibitory effect against Hep-G2 cells. mdpi.com The position of substituents on the indazole ring is also critical; for example, relocating a methyl group from the N1 to the N2 position was found to decrease the anti-proliferative activity of most compounds in one series. rsc.org These SAR findings are invaluable for the rational design of new and more effective indazole-based anti-cancer agents. nih.govlongdom.org

Selective p38α Mitogen-Activated Protein Kinase (MAPK14) Inhibition

Anti-Proliferative Effects in Various Cancer Cell Lines

Anti-Inflammatory Properties and Underlying Mechanisms

Indazole and its derivatives have demonstrated significant anti-inflammatory potential in both in vivo and in vitro models. nih.govnih.gov The anti-inflammatory response is often mediated through the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). researchgate.netnih.gov Compounds with an indazole core are actively investigated for these properties. chemenu.comevitachem.com

Inhibition of Pro-inflammatory Cytokines

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are crucial mediators of the inflammatory response. The ability of indazole derivatives to inhibit these cytokines is a key aspect of their anti-inflammatory action. nih.govnih.gov

A study investigating indazole, 5-aminoindazole (B92378), and 6-nitroindazole (B21905) found that they exhibited a concentration-dependent inhibitory effect on TNF-α production. nih.gov Indazole itself achieved over 60% inhibition at a concentration of 250 μM, with a calculated IC₅₀ value of 220.11 μM. nih.gov In another study, a series of 3-(indol-5-yl)-indazoles were synthesized and evaluated as antagonists of the myeloid differentiation protein 2/toll-like receptor 4 (MD2–TLR4) complex, which is involved in inflammatory signaling. acs.org The lead compound from this series, 22m , potently inhibited the lipopolysaccharide (LPS)-induced expression of both TNF-α and IL-6 in macrophages, with IC₅₀ values of 0.89 μM and 0.53 μM, respectively. acs.org These findings highlight that the indazole scaffold can be modified to produce potent inhibitors of key pro-inflammatory cytokines. nih.govacs.org

Table 2: Inhibition of Pro-Inflammatory Cytokines by Select Indazole Derivatives

This table is interactive. You can sort and filter the data.

CompoundCytokine InhibitedIC₅₀ ValueCell/Assay SystemSource
IndazoleTNF-α220.11 μMIn vitro assay nih.gov
5-AminoindazoleTNF-α230.19 μMIn vitro assay nih.gov
3-(indol-5-yl)-indazole 22m TNF-α0.89 μMLPS-induced macrophages acs.org
3-(indol-5-yl)-indazole 22m IL-60.53 μMLPS-induced macrophages acs.org

Cyclooxygenase (COX) Inhibition

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are well-established targets for anti-inflammatory drugs. iajps.com Inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs). innovareacademics.in A significant body of research has focused on developing indazole derivatives as selective COX-2 inhibitors to achieve anti-inflammatory effects with potentially fewer side effects than non-selective NSAIDs. nih.govnih.govarabjchem.org

Studies have shown that various indazoles inhibit COX-2 to differing degrees. nih.gov In one study, indazole, 5-aminoindazole, and 6-nitroindazole demonstrated concentration-dependent inhibition of COX-2, with IC₅₀ values ranging from 12.32 to 23.42 μM. nih.gov Among these, 5-aminoindazole was the most potent inhibitor. nih.gov More advanced research has focused on designing (aza)indazole derivatives with high affinity and selectivity for the COX-2 enzyme. nih.govtandfonline.com Structural modifications on these scaffolds led to the development of compound 16 , which exhibited an effective COX-2 inhibitory IC₅₀ value of 0.409 µM and excellent selectivity versus COX-1. nih.govtandfonline.com Furthermore, computational studies on 1H-indazole derivatives identified compounds like 6-bromo-1H-indazol-1-yl-(3,4-fluorophenyl)methanone (BDF) as having a high binding affinity for the COX-2 enzyme, suggesting their potential as selective inhibitors. innovareacademics.in

Table 3: Cyclooxygenase-2 (COX-2) Inhibition by Select Indazole Derivatives

This table is interactive. You can sort and filter the data.

CompoundIC₅₀ Value (COX-2)Selectivity vs. COX-1Source
Indazole23.42 μMNot specified nih.gov
5-Aminoindazole12.32 μMNot specified nih.gov
6-Nitroindazole19.22 μMNot specified nih.gov
(Aza)indazole derivative 16 0.409 µMExcellent nih.gov, tandfonline.com
DuP-697 (Thiophene-based)80 nM (human recombinant)>50-fold

Antimicrobial Activity Profile

The rise of antimicrobial resistance has spurred the search for novel chemical scaffolds with antibacterial, antifungal, and antiprotozoal properties. nih.gov Indazole and its derivatives have been extensively investigated in this context, demonstrating a wide range of antimicrobial activities. researchgate.net

Antibacterial Efficacy Studies

Indazole derivatives have shown promise as a novel class of antibacterial agents. nih.gov A key target for these compounds is the bacterial DNA gyrase B (GyrB) subunit, which offers an opportunity to overcome resistance to existing antibiotics like fluoroquinolones. nih.gov Through structure-based drug design, indazole derivatives were discovered that exhibit excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Other studies have synthesized and evaluated various indazoles for their efficacy. A series of 3-methyl-1H-indazole derivatives were tested against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). hep.com.cn The compound 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole showed the best activity against both bacterial strains. hep.com.cn Similarly, an investigation into novel indazole derivatives found that compounds substituted at the 5th and 6th positions showed appreciable potential for antibacterial activity, with some exhibiting a Minimum Inhibitory Concentration (MIC) of 50 µg/mL. mitwpu.edu.in A series of 3-aryl indazoles also revealed moderate to excellent in vitro antibacterial activity against strains like Xanthomonas campestris and Bacillus megaterium.

Table 4: Antibacterial Activity of Select Indazole Derivatives

This table is interactive. You can sort and filter the data.

Compound/SeriesBacterial Strain(s)Activity Metric (e.g., MIC)Source
Indazole GyrB InhibitorsMRSA, S. pneumonia, E. faecalisExcellent enzymatic and antibacterial activity nih.gov
Substituted Indazoles (I5, I9, I13 )B. subtilis, S. aureus, E. coliMIC = 50 µg/mL mitwpu.edu.in
1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole B. subtilis, E. coliBest activity in series hep.com.cn
3-Aryl Indazoles (4a, 4i, 4j )X. campestris, E. coli, B. megateriumExcellent inhibitory action
Fused Indazoles (11, 12, 14, 16, 19, 20, 22, 24 )B. subtilis, M. luteusExcellent activity researchgate.net

Antifungal and Antiprotozoal Investigations

In addition to their antibacterial properties, indazole derivatives have been evaluated for their effectiveness against fungi and protozoa. nih.govnih.gov The emergence of fungal strains resistant to current therapies makes the search for new candicidal compounds a priority. nih.gov

Several studies have shown the potential of indazoles as antifungal agents. One study designed a series of indazole and pyrazole (B372694) derivatives, finding that 3-phenyl-1H-indazole derivatives had the best broad anticandidal activity against C. albicans, C. glabrata, and C. tropicalis. nih.gov Specifically, compound 10g , with an N,N-diethylcarboxamide substituent, was the most active. nih.gov Other research has shown that fused indazole derivatives with electron-withdrawing groups recorded outstanding antifungal activity against strains like Aspergillus niger and Candida albicans. researchgate.net

Indazoles have also been identified as molecules with significant antiprotozoal activity. mdpi.com A series of indazole N-oxide derivatives were synthesized and studied for their antichagasic (against Trypanosoma cruzi) and leishmanicidal (against Leishmania species) properties. researchgate.netuchile.cl One derivative, 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide , showed notable leishmanicidal activity against three different Leishmania strains. uchile.cl Another study synthesized 2-phenyl-2H-indazole derivatives and found that they possessed strong antiprotozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, with some compounds being more potent than the standard drug metronidazole. nih.govmdpi.com

Table 5: Antifungal and Antiprotozoal Activity of Select Indazole Derivatives

This table is interactive. You can sort and filter the data.

Compound/SeriesOrganism(s)Activity NotedSource
3-phenyl-1H-indazole 10g C. albicans, C. glabrataMost active in series against Candida species nih.gov
3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide L. amazonensis, L. infantum, L. braziliensisSignificant leishmanicidal activity uchile.cl
2-Phenyl-2H-indazole derivativesE. histolytica, G. intestinalis, T. vaginalisPotent antiprotozoal activity, often > metronidazole nih.gov, mdpi.com
Fused Indazoles with electron-withdrawing groupsA. niger, C. albicansOutstanding antifungal activity researchgate.net
2,3-diphenyl-2H-indazole derivatives 18 and 23 C. albicans, C. glabrataNotable in vitro growth inhibition mdpi.com

Inhibition of Bacterial Cystathionine-γ-lyase

The inhibition of bacterial cystathionine-γ-lyase (CGL) has emerged as a promising strategy to combat antibiotic resistance. nih.govmdpi.com This enzyme is a key producer of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, which protects them from oxidative stress. mdpi.comnih.gov By inhibiting CGL, the bacteria's defense mechanisms are weakened, enhancing the efficacy of antibiotics. nih.govmdpi.com

Recent research has focused on synthesizing and evaluating indazole derivatives as CGL inhibitors. Specifically, 6-bromoindazole has been used as a foundational building block for creating potent inhibitors. nih.govmdpi.com For instance, researchers have synthesized 6-bromoindazole analogs of known CGL inhibitors. nih.govmdpi.comresearchgate.net One such study involved the creation of methyl 5-((6-bromo-2H-indazol-2-yl)methyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate, a derivative that incorporates the 6-bromoindazole moiety. mdpi.com These synthetic efforts aim to expand the arsenal (B13267) of antibiotic potentiators, which can be used in combination with traditional antibiotics to enhance their antibacterial effects. nih.govmdpi.com

While direct studies on 5-Bromo-2-methyl-2H-indazole as a CGL inhibitor are not prominent, the extensive research on its structural analog, 6-bromoindazole, highlights the potential of bromo-substituted indazoles in this therapeutic area. The substitution pattern on the indazole ring is crucial for activity, and further investigation into different isomers and derivatives is warranted.

Table 1: Indazole Derivatives as Bacterial CGL Inhibitors
Compound/Derivative ClassKey FindingsReference
6-Bromoindazole AnalogsServe as building blocks for potent CGL inhibitors. nih.govmdpi.com nih.govmdpi.com
Methyl 5-((6-bromo-2H-indazol-2-yl)methyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylateA synthesized derivative for potential CGL inhibition. mdpi.com mdpi.com
6-Bromoindole-based InhibitorsThe most active inhibitors of bacterial CGL are from this class. mdpi.com mdpi.com

Antiviral Properties and Targets

Indazole derivatives have demonstrated a broad spectrum of antiviral activities, making them a subject of interest in the development of novel antiviral agents. medchemexpress.comnih.govnih.gov

The main protease (MPro) of SARS-CoV-2 is a critical enzyme for viral replication and transcription, making it a prime target for antiviral drugs. nih.govnih.govmdpi.com The inhibition of MPro disrupts the viral life cycle, preventing the virus from maturing and spreading. mdpi.com

Several studies have investigated the potential of indazole derivatives as SARS-CoV-2 MPro inhibitors. nih.govnih.gov In one study, novel thiazolyl-indazole derivatives were synthesized and evaluated for their ability to inhibit MPro. nih.gov The most potent compound in this series, which featured a phenylthiazole moiety, inhibited protease activity with a half-maximal inhibitory concentration (IC₅₀) of 92.9 μM. nih.govnih.gov Molecular docking and simulation studies revealed that the binding of these derivatives is driven by interactions such as π-stacking with the His41 residue and S/π interactions with Met49 and Met165 residues of the MPro active site. nih.govnih.gov

While these studies did not specifically test this compound, the promising results with other indazole-based scaffolds suggest that this class of compounds warrants further exploration for the development of COVID-19 therapeutics.

Table 2: Indazole Derivatives as SARS-CoV-2 MPro Inhibitors
Derivative ClassIC₅₀ ValueKey InteractionsReference
Thiazolyl-indazole derivatives92.9 μM (most potent)π-stacking with His41, S/π interactions with Met49 and Met165 nih.govnih.gov

The indazole scaffold is also a recognized pharmacophore in the search for anti-HIV agents. medchemexpress.comnih.govnih.gov Research has led to the discovery of indazole derivatives with significant activity against the human immunodeficiency virus (HIV).

One study reported the synthesis of a novel tetrahydroindazolylbenzamide derivative that demonstrated remarkable anti-HIV activity. acs.org This compound inhibited HIV proliferation with a half-maximal effective concentration (EC₅₀) of 2.77 μM and exhibited low cytotoxicity, resulting in a high selectivity index of 68. acs.org Further investigation into its mechanism of action revealed that it acts as a late reverse transcription inhibitor, a crucial step in the HIV replication cycle. acs.org The study also highlighted the critical role of the primary benzamide (B126) moiety at the N1-position of the pyrazole ring for antiviral activity. acs.org

The proven anti-HIV potential of various indazole derivatives underscores the importance of this heterocyclic system in the development of new treatments for HIV/AIDS.

SARS-CoV-2 Main Protease (MPro) Inhibition by Indazole Derivatives

Research in Neurological and Central Nervous System Applications

Indazole derivatives have shown promise in the treatment of various neurological and central nervous system (CNS) disorders. medchemexpress.comacs.org

Certain indazole derivatives have been investigated for their pain-relieving (analgesic) and fever-reducing (antipyretic) properties. nih.govtaylorandfrancis.com A well-known example is Benzydamine, an indazole-containing non-steroidal anti-inflammatory drug (NSAID) that possesses analgesic and antipyretic effects. taylorandfrancis.com While not directly related to this compound, the established activity of compounds like Benzydamine provides a basis for exploring other indazole derivatives for similar therapeutic benefits. nih.govtaylorandfrancis.com The structural similarities between different indazole derivatives suggest that modifications to the core structure could lead to new compounds with potent analgesic and antipyretic activities. researchgate.net

The potential of indazole derivatives as antidepressants has been an area of active research. researchgate.netresearchgate.net Studies have explored their interaction with key targets in the brain, such as the serotonin (B10506) transporter (SERT) and monoamine oxidase A (MAO-A). researchgate.netijper.org

One area of research has focused on the development of dual-acting compounds that inhibit both the neurokinin 1 (NK1) receptor and SERT. researchgate.net This dual-target approach is believed to offer advantages over existing antidepressant medications. researchgate.net An indazole-based chemotype was optimized to create a series of potent dual NK1 receptor antagonists and SERT inhibitors. researchgate.net

Another approach involves the synthesis of indole-bearing azetidinone derivatives, which have been evaluated for their antidepressant activity using the forced swim test in animal models. ijper.org The most promising compounds in this series significantly reduced immobility time, an indicator of antidepressant effect. ijper.org Molecular docking studies suggested that these compounds interact with the MAO-A enzyme, a known target for antidepressant drugs. ijper.org

The diverse mechanisms through which indazole derivatives can exert antidepressant effects highlight the versatility of this scaffold in developing novel treatments for depression. ontosight.ai

Neuroprotective Research

Indazole derivatives have been the subject of research for their potential neuroprotective effects, which are relevant in the context of neurodegenerative diseases. tandfonline.comsmolecule.com Studies have shown that certain indazole derivatives may protect neural cells from oxidative stress and other insults. smolecule.comnih.gov

For instance, some 5-substituted indazole derivatives have demonstrated neuroprotective effects against β-Amyloid-induced cell death in human neuroblastoma SH-SY5Y cells. tandfonline.com Specifically, compounds 1–4 and 6 in one study were identified as having such protective properties. tandfonline.com Another study highlighted that the indazole derivative AMI (6-amino-1-methyl-indazole) effectively increased cell viability and reduced apoptosis induced by MPP+ in SH-SY5Y cells, suggesting a role in protecting dopaminergic neurons. nih.gov Furthermore, pyrimido[1,2-b]indazole derivatives have been shown to protect human neuroblastoma SH-SY5Y cells against 6-hydroxydopamine-induced cell death. nih.govplu.mx

While direct research on the neuroprotective effects of this compound is not extensively documented in the provided results, the established neuroprotective potential of the broader indazole class suggests a possible area for future investigation.

Table 1: Neuroprotective Activity of Selected Indazole Derivatives

Compound/Derivative ClassModelObserved EffectReference
5-substituted indazole derivatives (1–4, 6)Human neuroblastoma SH-SY5Y cells (Aβ-induced toxicity)Neuroprotective against β-Amyloid-induced cell death tandfonline.com
AMI (6-amino-1-methyl-indazole)SH-SY5Y cells (MPP+ induced toxicity)Increased cell viability and alleviated apoptosis nih.gov
Pyrimido[1,2-b]indazole analogue 4iHuman neuroblastoma SH-SY5Y cells (6-hydroxydopamine-induced toxicity)Protected against cell death nih.govplu.mx

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in treating neurological disorders like Parkinson's disease and depression. researchgate.netnih.govscienceopen.com Indazole derivatives have emerged as potent and selective inhibitors of MAO. researchgate.netacs.orgnih.gov

Research has shown that substitution at the C5 position of the indazole ring can lead to highly potent MAO-B inhibition, with IC50 values in the submicromolar range. researchgate.net For example, a series of C5- and C6-substituted indazole derivatives were found to be potent MAO-B inhibitors, with IC50 values ranging from 0.0025–0.024 µM. researchgate.net

Specifically, indazole- and indole-5-carboxamides have been identified as highly potent, selective, and reversible inhibitors of MAO-B. acs.orgnih.gov One of the most potent derivatives identified was N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide , with an IC50 for human MAO-B of 0.386 nM and over 25,000-fold selectivity versus MAO-A. acs.orgnih.gov Another study on N-unsubstituted and N1-methylated indazole-5-carboxamides also reported subnanomolar potency for MAO-B inhibition. tandfonline.com

The relevance to this compound lies in the established importance of substitutions at the 5-position of the indazole ring for MAO inhibition. While direct studies on this compound as an MAO inhibitor were not found, the potent activity of other 5-substituted indazoles suggests this compound could be a candidate for such activity.

Table 2: MAO Inhibition by Selected Indazole Derivatives

Compound/Derivative ClassTargetInhibitory Concentration (IC50)SelectivityReference
C5-substituted indazole derivativesMAO-B0.0025–0.024 µMHigh for MAO-B researchgate.net
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamideMAO-B0.386 nM>25,000-fold vs MAO-A acs.orgnih.gov
N-(3,4-difluorophenyl-1H-indazole-5-carboxamideMAO-B1.59 nM>6000-fold vs MAO-A acs.org
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrileMAO-A & MAO-B0.014 µM (MAO-A), 0.017 µM (MAO-B)Dual inhibitor ebi.ac.uk

Cardiovascular System Modulation

Indazole derivatives have been investigated for their effects on the cardiovascular system, with research indicating potential applications as antiarrhythmic, antihypertensive, and cardioprotective agents. nih.govnih.govmedchemexpress.com

The potential for indazole derivatives to act as antiarrhythmic agents has been noted in several reviews of their pharmacological properties. medchemexpress.comnih.gov Compounds with an indazole core are being explored for their ability to modulate cardiac ion channels and other targets relevant to cardiac rhythm disorders. While specific studies detailing the antiarrhythmic mechanisms of this compound are not available in the provided search results, the broader class of indazole derivatives is recognized for this potential. medchemexpress.comnih.gov

Indazole and its derivatives have shown promise in the research of new antihypertensive agents. researchgate.netresearchgate.net The indazole scaffold is present in molecules that have been shown to possess antihypertensive activity. researchgate.net For example, a study on benzimidazole (B57391) and benzindazole derivatives identified compounds with antihypertensive activity, with one compound, TG 3 , showing a significant decrease in mean arterial blood pressure comparable to the drug Telmisartan. ekb.eg Another study noted that certain imidazoindole derivatives exhibited strong antihypertensive activity in spontaneously hypertensive rats. nih.gov

Research has also pointed to the cardioprotective effects of indazole derivatives, particularly in the context of ischemia-reperfusion injury. nih.gov One of the notable indazole derivatives, DY-9760e , has demonstrated cardioprotection against such injury. nih.gov The ability of some indazole derivatives to modulate pathways involved in cardiac cell survival and death makes them interesting candidates for further research in this area. taylorandfrancis.com

Table 3: Cardiovascular Activity of Selected Indazole Derivatives

ActivityCompound/Derivative ClassModelObserved EffectReference
AntiarrhythmicIndazole derivativesGeneral reviewIdentified as a potential therapeutic area medchemexpress.comnih.gov
AntihypertensiveBenzindazole derivative (TG 3)Acute renal hypertension modelSignificant decrease in mean arterial blood pressure ekb.eg
AntihypertensiveImidazoindole derivative (Compound 1)Spontaneously hypertensive ratsStrong antihypertensive activity nih.gov
CardioprotectiveDY-9760eIschemia-reperfusion injury modelsCardioprotection against injury nih.gov

Antihypertensive Studies

Metabolic Disorder Research

The therapeutic potential of indazole derivatives extends to the field of metabolic disorders. nih.gov Research has explored their utility in conditions such as diabetes and related complications. nih.govresearchgate.net

For instance, in the context of diabetes mellitus, various positions of the indazole derivative have been substituted to create compounds with potential therapeutic effects. nih.govresearchgate.net One study synthesized new 1H-Indazole-3-carboxamides for evaluation as inhibitors for type II diabetes. researchgate.net Another line of research developed indazole-based N-alkylthiazolidinediones as selective inverse agonists against estrogen-related receptor α (ERRα), a nuclear receptor implicated in energy homeostasis. researchgate.net Chronic oral administration of one such compound in murine models of obesity and insulin (B600854) resistance led to improved glucose control and reduced circulating triglycerides. researchgate.net These findings highlight the versatility of the indazole scaffold in designing molecules for metabolic disease research.

Glucagon (B607659) Receptor Antagonism for Type 2 Diabetes Mellitus

The antagonism of the glucagon receptor (GCGR) is a significant therapeutic strategy for managing type 2 diabetes mellitus (T2DM), as it can inhibit the excessive glucose production by the liver that contributes to hyperglycemia. nih.govinformahealthcare.com Indazole-based derivatives have been identified as a novel and potent class of small-molecule glucagon receptor antagonists. researchgate.netresearchgate.net

Research into the structure-activity relationship (SAR) of these indazole antagonists has provided insights into how different substituents on the indazole core influence their efficacy. Studies have shown that the position and nature of substituents are critical for potent antagonism. For instance, substitution at the C6 position of the indazole ring with an aryl or heteroaryl group was found to be optimal for high affinity. informahealthcare.com Conversely, substitutions at the C5 or C7 positions were generally less favorable for activity. informahealthcare.com Furthermore, some studies have indicated that C3-unsubstituted 1H-indazole derivatives exhibit stronger activity than their 3-methyl substituted counterparts. researchgate.net

While direct studies on this compound as a glucagon receptor antagonist are not prominent in the reviewed literature, its structure can be evaluated in the context of these SAR findings. The compound features a bromine atom at the C5 position, a location suggested to be less optimal for high-affinity binding compared to C6. informahealthcare.com The molecule is a 2H-indazole, meaning the methyl group is on one of the nitrogen atoms (N2) rather than at the C3 position. The development of indazole-based GCGR antagonists has primarily focused on 1H-indazole derivatives, and extensive research has led to the discovery of potent, orally bioavailable compounds that have been evaluated in preclinical animal models. nih.govresearchgate.net

Table 1: In Vitro Potency of Select Indazole-Based Glucagon Receptor Antagonists (Note: Data for this compound is not available. The following table includes examples of other indazole derivatives to illustrate the potency range within this class.)

Compound/ReferenceModification on Indazole CorehGCGR Binding IC50 (nM)hGCGR Functional cAMP IC50 (nM)
Compound 15 informahealthcare.comC6-Aryl, N1-Alkyl (1H-Indazole)2.05.0
Compound 16 informahealthcare.comC6-Aryl, N1-Alkyl (1H-Indazole)2.66.6
Compound 17 informahealthcare.comC6-Aryl, N1-H (1H-Indazole)4.069
Glucagon receptor antagonists-5 targetmol.comIndazole-basedKi: 32 nM-

Other Investigated Biological Activities

Beyond glucagon receptor antagonism, the indazole scaffold has been explored for a multitude of other therapeutic applications.

Anti-convulsant Studies

The indazole structural motif has been investigated for its potential in treating seizure disorders. taylorandfrancis.com The parent, unsubstituted indazole compound has been shown to inhibit convulsions induced by pentylenetetrazole, electroshock, and strychnine (B123637) in mouse models, suggesting it possesses intrinsic anticonvulsant properties. nih.gov Its mechanism appears to be distinct from benzodiazepines and may involve multiple pathways, with a profile that somewhat resembles sodium channel inhibitors and AMPA/kainate antagonists. nih.gov

The exploration of substituted indazole derivatives has yielded varied results. For instance, one study involving new derivatives concluded that an N-methyl indazole ring was not an ideal scaffold for anticonvulsant activity compared to other aromatic systems like a 4-chlorophenyl ring within their tested series. brieflands.com However, other research has shown that halogen substitutions can be beneficial. A study on triazino[5,6-b]indole derivatives, which contain a related core structure, found that a 6,8-dibromo substituted compound possessed excellent anticonvulsant activity with low neurotoxicity. researchgate.net Another indazole derivative, AB-FUBINACA, has also been noted for its anticonvulsant activity. targetmol.com

No studies were found that specifically evaluated the anticonvulsant activity of this compound. Based on existing research, its N-methyl indazole core could be viewed as less favorable by some findings, while its bromo-substitution aligns with structural features seen in other potent anticonvulsant heterocyclic compounds. brieflands.comresearchgate.net

Table 2: Anticonvulsant Activity of Indazole and Related Derivatives

CompoundSeizure ModelResult (ED50 or % Protection)Source
IndazolePentylenetetrazole-induced (mice)ED50: 39.9 mg/kg nih.gov
IndazoleMaximal Electroshock-induced (mice)ED50: 43.2 mg/kg nih.gov
3-(4-Chlorophenylimino)-5-methyl-1,3-dihydro-indol-2-oneMetrazol-induced87% protection at 100 mg/kg researchgate.net
6,8-dibromo-2H- researchgate.netnih.govgoogle.comtriazino[5,6-b]indol-3(5H)-oneMaximal Electroshock (MES) testExcellent activity, low neurotoxicity researchgate.net

Antioxidant Potential

Indazole derivatives have demonstrated notable potential as antioxidant agents. The presence of substituents such as bromine on heterocyclic systems has been linked to enhanced antioxidant activity. researchgate.net Studies on various bromo-indazole derivatives have confirmed their ability to act as free radical scavengers. researchgate.netlongdom.org

Direct research on this compound is limited, but studies on very close analogs are informative. A series of 5-bromo-3-methyl-1H-indazoles showed significant antioxidant potential in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net Furthermore, novel indazole derivatives created from a bromo-substituted precursor were evaluated for their ability to scavenge DPPH, hydroxyl (OH), and superoxide (B77818) radicals, with some compounds showing significant activity. smolecule.comresearchgate.net The deuterated label of this compound has also been associated with antioxidant properties. medchemexpress.com These findings suggest that the 5-bromo-indazole scaffold, which is central to the target compound, is a promising feature for conferring antioxidant activity.

Table 3: Antioxidant Activity of 5-Bromo-Indazole Derivatives

CompoundAssayResult (IC50)Source
5-Bromo-3-methyl-7-phenyl-1H-indazoleDPPH Radical ScavengingSignificant to moderate activity researchgate.net
5-Bromo-3-methyl-7-styryl-1H-indazoleDPPH Radical ScavengingSignificant to moderate activity researchgate.net
5-Bromo-3-methyl-7-(phenylethynyl)-1H-indazoleDPPH Radical ScavengingSignificant to moderate activity researchgate.net

Rho Kinase Inhibition

Rho kinase (ROCK) is a serine/threonine kinase that plays a crucial role in cellular functions like smooth muscle contraction, and its inhibition is a therapeutic target for diseases such as glaucoma and hypertension. google.commdpi.com The indazole scaffold has been successfully utilized to develop potent and selective ROCK inhibitors. mdpi.com Several patents describe novel indazole derivatives with excellent Rho kinase inhibiting action. google.comgoogle.com

The core structure outlined in these patents is often a 1H-indazole with various substitutions. For example, patent EP2468729B1 describes a general structure where the indazole ring is substituted at multiple positions, although the examples focus on 1H-indazoles. google.com The development of these inhibitors has led to compounds with high selectivity for ROCK1 and ROCK2 isoforms. mdpi.com Optimization of an initial indazole amide lead compound resulted in a series of dihydropyridones with improved pharmacokinetic properties, where substitution on the indazole ring was critical for decreasing clearance and enhancing oral bioavailability.

While this compound is not explicitly mentioned as a Rho kinase inhibitor in the reviewed literature, the established success of the broader indazole class in this area suggests a potential for derivatives with this core structure. google.comgoogle.commdpi.com The specific impact of the 5-bromo and N2-methyl substitutions would require direct experimental evaluation.

Table 4: Rho Kinase (ROCK) Inhibitory Activity of Select Indazole Derivatives (Note: Data for this compound is not available. The following table includes examples of other indazole derivatives.)

CompoundTargetInhibitory Activity (IC50)Source
DL0805ROCK I6.7 μM mdpi.com
Compound 4a (DL0805 analog)ROCK I0.27 μM mdpi.com
Compound 4b (DL0805 analog)ROCK I0.17 μM mdpi.com

Studies on Synthetic Cannabinoid Receptor Agonism (SCRA)

The indazole core is a defining structural feature of many potent synthetic cannabinoid receptor agonists (SCRAs). nih.govresearchgate.net These substances, often illicitly produced, mimic the effects of Δ9-tetrahydrocannabinol (THC) by acting as agonists at the cannabinoid receptors CB1 and CB2. nih.gov The pharmacological activity of indazole-based SCRAs is highly dependent on their specific chemical structure, particularly the position of the alkyl substituent on the indazole nitrogen.

Research has clearly distinguished between 1-alkyl-1H-indazole and 2-alkyl-2H-indazole regioisomers. nih.govresearchgate.net The 1H-indazole isomers, such as AB-CHMINACA and AB-FUBINACA, are typically high-potency agonists at cannabinoid receptors, with EC50 values in the low nanomolar range. nih.gov In contrast, the corresponding 2-alkyl-2H-indazole regioisomers are consistently found to be low-potency agonists, with EC50 values in the micromolar range, representing a significant decrease in cannabimimetic activity. nih.govnih.gov

These 2H-indazole isomers, of which this compound is an example, are often identified as manufacturing impurities that arise during the clandestine synthesis of the more potent 1H-isomers. nih.govresearchgate.net The emergence of new SCRAs bearing a bromine atom at the 5-position of the indazole core has been noted in recreational drug markets, making the study of compounds like this compound relevant for forensic and toxicological analysis. researchgate.net Its presence in a seized sample could indicate the synthesis of a related 5-bromo-1H-indazole SCRA.

Table 5: Comparison of Cannabinoid Receptor Activity for 1H- and 2H-Indazole Regioisomers

Synthetic CannabinoidRegioisomerCB1 Receptor Agonist Potency (EC50)CB2 Receptor Agonist Potency (EC50)Source
AB-CHMINACA1-alkyl-1H-indazole2.1 nM5.6 nM nih.gov
AB-CHMINACA2-alkyl-2H-indazole1.9 μM11.2 μM nih.gov
AB-FUBINACA1-alkyl-1H-indazole2.2 nM5.9 nM nih.gov
AB-FUBINACA2-alkyl-2H-indazole4.3 μM>30 μM nih.gov
AB-PINACA1-alkyl-1H-indazole11.6 nM21.1 nM nih.gov
AB-PINACA2-alkyl-2H-indazole1.8 μM1.3 μM nih.gov

Computational and Biophysical Methodologies in Indazole Research

Molecular Docking for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-bromo-2-methyl-2H-indazole, this method is instrumental in understanding how it might interact with biological targets such as enzymes and receptors.

While specific docking studies for this compound are not extensively detailed in the provided results, the general applicability of this method to indazole-containing compounds is well-established. For instance, docking studies on related 5-bromoindole (B119039) derivatives have been used to investigate their binding affinity against targets like the EGFR tyrosine kinase domain. researchgate.net The indazole core, present in this compound, is recognized for its hydrogen-bonding capabilities, which can enhance biological activity. The methyl group at the 2-position increases lipophilicity, a factor that can influence membrane permeability and, consequently, interaction with intracellular targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are crucial for predicting the activity of new compounds and optimizing lead structures in drug discovery. mdpi.com

For indazole derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects. researchgate.netnih.gov A QSAR model for pyrimido[1,2-b]indazoles, for example, was developed and validated to predict anticancer activity. researchgate.net The results of such models can be correlated with experimental data and docking studies to provide a comprehensive understanding of the structure-activity landscape. researchgate.net While a specific QSAR model for this compound was not found, the principles of QSAR are directly applicable to understanding how the bromo and methyl substituents on the indazole core influence its biological properties.

Molecular Dynamics Simulations for Ligand Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. This technique is valuable for assessing the stability of a ligand within a binding site and understanding the dynamic nature of ligand-receptor interactions.

In the study of indazole-containing compounds, MD simulations have been used to complement molecular docking studies. For example, MD simulations of a 5-bromoindole derivative interacting with EGFR tyrosine kinase revealed excellent stability. researchgate.net For other brominated heterocyclic compounds, MD simulations have been used to investigate stability through processes like autoxidation and hydrolysis by calculating bond dissociation energies and radial distribution functions. researchgate.net These computational tools allow researchers to visualize and analyze the dynamic behavior of molecules like this compound, providing insights that are not accessible through static modeling alone.

Density Functional Theory (DFT) for Mechanistic Elucidation of Reactions and Tautomerism

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for elucidating reaction mechanisms and understanding tautomeric equilibria in molecules like indazoles.

Indazoles exhibit annular tautomerism, existing as 1H- and 2H-tautomers. beilstein-journals.orgbeilstein-journals.org DFT calculations have been instrumental in determining the relative stabilities of these tautomers. beilstein-journals.orgbeilstein-journals.org Generally, the 1H-indazole is thermodynamically more stable than the 2H-indazole. beilstein-journals.orgbeilstein-journals.org However, substituents on the indazole ring can influence this equilibrium. researchgate.net DFT studies on methyl 5-bromo-1H-indazole-3-carboxylate have provided mechanistic insights into its regioselective N-alkylation reactions, evaluating the formation of both N1- and N2-substituted products. beilstein-journals.orgbeilstein-journals.org These calculations help in understanding the electronic effects of substituents, such as the bromine atom, on the reactivity and charge distribution of the indazole core.

Table 1: Theoretical Tautomer Stability of Indazole

TautomerRelative StabilityComputational MethodReference
1H-IndazoleMore StableB3LYP researchgate.net
2H-IndazoleLess StableB3LYP researchgate.net

In Silico Approaches for Metabolite Identification and Pathway Prediction

In silico methods are increasingly used to predict the metabolic fate of compounds, helping to identify potential metabolites and elucidate metabolic pathways early in the drug discovery process.

While specific in silico metabolite identification studies for this compound are not detailed in the provided results, the general approach is applicable. For instance, studies on other kinase inhibitors like Pazopanib, which contains a dimethyl-indazole moiety, have involved investigations into their metabolism, sometimes leading to the identification of potentially toxic metabolites. acs.org Computational tools can predict sites of metabolism and the structures of likely metabolites, which can then be confirmed through experimental studies.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling

ADMET profiling involves the prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity properties. These in silico predictions are vital for filtering drug candidates at an early stage, reducing the likelihood of late-stage failures.

For various bromo-indole and indazole derivatives, in silico ADMET studies have been conducted to evaluate their drug-like properties. researchgate.netderpharmachemica.com These studies often use computational models to predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential for toxicity. researchgate.netderpharmachemica.com For example, in silico ADMET analysis of certain 5-bromo-indole derivatives showed that they were within the acceptable range for pharmacokinetic properties and had low predicted toxicity. researchgate.net Such profiling would be essential in assessing the pharmaceutical potential of this compound.

Advanced Analytical and Characterization Techniques for Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomeric Discrimination (e.g., ¹H, ¹³C, ¹⁴N, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 5-Bromo-2-methyl-2H-indazole. It provides detailed information about the carbon-hydrogen framework and the chemical environment of the nuclei.

¹H and ¹³C NMR: Proton (¹H) NMR is used to identify the number and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum shows characteristic signals for the aromatic protons on the indazole ring and the protons of the N-methyl group. beilstein-journals.org A study reported specific chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃), which allows for the precise assignment of each proton. beilstein-journals.org

Carbon-13 (¹³C) NMR provides information about the carbon skeleton. The distinction between the 2H-indazole tautomer and the more stable 1H-indazole tautomer can be supported by ¹³C NMR, as the chemical shifts of the carbon atoms in the pyrazole (B372694) ring are sensitive to the position of the substituent. jmchemsci.com For 2-substituted indazoles, the C3 carbon signal typically appears in the 123-124 ppm range. jmchemsci.com

¹⁴N and ¹⁵N NMR: Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR are powerful techniques for directly probing the nitrogen atoms within the indazole ring. jmchemsci.com These methods are particularly valuable for tautomeric discrimination, as the chemical environment of the nitrogen atoms changes significantly between the N1 and N2 substituted isomers. jmchemsci.com The pKb value for 2-methyl-2H-indazole is 2.02, indicating it is a stronger base than the 1-methyl-1H-indazole isomer, a property that influences the nitrogen NMR signals. jmchemsci.com

¹H NMR Spectroscopic Data for this compound beilstein-journals.org
Proton AssignmentChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
Ar-H7.95d (doublet)8.76
N-CH₃4.05s (singlet)N/A

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and confirm the elemental composition of a compound. For this compound, MS analysis verifies its molecular formula, C₈H₇BrN₂, and molecular weight of approximately 211.06 g/mol . beilstein-journals.orgbldpharm.comcapotchem.cn

In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is typically ionized, often by protonation, to form a molecular ion peak. For this compound, a protonated molecule [M+1]⁺ is observed at a mass-to-charge ratio (m/z) of 212.2. beilstein-journals.org High-Resolution Mass Spectrometry (HRMS) can provide an even more precise mass measurement, which is used to definitively confirm the elemental formula by comparing the experimental mass to the calculated mass with a high degree of accuracy. rsc.org The fragmentation pattern observed in the mass spectrum can also offer structural information by revealing stable fragments of the molecule.

Mass Spectrometry Data for this compound
ParameterValueSource
Molecular FormulaC₈H₇BrN₂ beilstein-journals.orgbldpharm.comcapotchem.cn
Calculated Molecular Weight211.06 g/mol beilstein-journals.orgbldpharm.comcapotchem.cn
LC-MS [M+1]⁺ Peakm/z 212.2 beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is used to identify the functional groups present in the structure of this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of the indazole ring, the C-H bonds of the aromatic system and the methyl group, and the C-Br bond.

For instance, the stretching vibration of the C=N bond within the indazole ring is expected to appear around 1617 cm⁻¹. The C-Br stretching vibration typically occurs in the lower frequency region of the spectrum, around 592 cm⁻¹. Aromatic C-H and methyl C-H stretching vibrations are generally observed in the range of 2800-3100 cm⁻¹. rsc.org

Expected IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Methyl C-HStretching2850 - 2960
Indazole Ring (C=N)Stretching~1617
Indazole Ring (C=C)Stretching1450 - 1600
C-BrStretching~592

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the benchmark technique for determining the purity of chemical compounds. For this compound, HPLC is used to separate the main compound from any impurities, starting materials, or by-products that may be present after synthesis. capotchem.cn Commercial suppliers often provide a certificate of analysis where the purity, typically specified as 98% or higher, is determined by HPLC. capotchem.cn

The method allows for precise quantitative analysis to determine the exact concentration of the compound in a solution. When coupled with a mass spectrometer, the resulting LC-MS technique provides both separation and mass identification, making it a powerful tool for analysis. bldpharm.combldpharm.com

X-ray Crystallography for Precise Three-Dimensional Structure Determination of Indazole Complexes

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is particularly vital in indazole chemistry to unambiguously assign the regiochemistry of substituents on the nitrogen atoms. nih.gov While a crystal structure for this compound itself is not detailed in the provided search context, the structures of closely related indazole derivatives have been extensively studied. researchgate.net

Example Crystal Data for a Related Compound: 2-Methyl-6-nitro-2H-indazole researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.793
b (Å)12.200
c (Å)16.675
β (°)95.722
Volume (ų)767.7

Medicinal Chemistry Applications and Drug Development Prospects of Indazole Derivatives

Scaffold Hopping and Molecular Hybridization Strategies in Drug Design

Scaffold hopping and molecular hybridization are key strategies in drug discovery aimed at identifying novel molecular architectures with improved properties. While direct studies detailing the use of 5-Bromo-2-methyl-2H-indazole in scaffold hopping initiatives are not prevalent in the reviewed literature, its role as a versatile building block is well-established. chemshuttle.comcymitquimica.com The indazole core itself is a common target for scaffold hopping due to its ability to mimic other bicyclic systems and present vectors for substitution in three-dimensional space.

The utility of this compound lies in its pre-functionalized structure. The bromine atom at the 5-position and the methyl group at the N2 position provide defined points for chemical modification. The bromine atom is particularly useful for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse molecular fragments. smolecule.com This functional handle enables the hybridization of the indazole scaffold with other pharmacophores, a common tactic to create hybrid molecules with dual or enhanced activity. For instance, a derivative, N-(Methyl-d3)-indazole-5-boronic acid, which shares the core indazole structure, is used in Suzuki-Miyaura cross-coupling reactions to form complex molecules.

Lead Compound Optimization and Rational Drug Design Approaches

Lead optimization is a critical phase in drug development focused on enhancing the potency, selectivity, and pharmacokinetic properties of a promising compound. This compound serves as a key intermediate in the synthesis of more complex molecules that are subject to lead optimization studies. chemimpex.comacs.org The structural features of this compound—the N2-methylated indazole core and the C5-bromo substituent—are important considerations in rational drug design.

The N2-alkylation of indazoles is a known strategy to influence biological activity, as exemplified by the tyrosine kinase inhibitor Pazopanib, which is an N2-substituted indazole analog. beilstein-journals.org The regioselective synthesis to obtain N2-substituted indazoles, such as derivatives of this compound, is therefore of significant interest. beilstein-journals.org The bromine atom at the 5-position offers a site for modification to explore structure-activity relationships (SAR). For example, replacing the bromine with various other groups can modulate lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are crucial parameters in lead optimization. ontosight.ai While specific SAR studies centered on this compound are not detailed, the principles of rational design strongly suggest its utility as a scaffold for generating libraries of analogs for screening and optimization. mdpi.comacs.org

Development of Novel Therapeutic Agents Utilizing the Indazole Core

The indazole core is a component of numerous compounds investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. beilstein-journals.orgsmolecule.comontosight.aichemenu.com this compound, as a synthetic intermediate, contributes to the development of these novel therapeutic agents. chemshuttle.combeilstein-journals.org Its derivatives have been explored for various biological activities. For instance, related indazole compounds have shown potential as antitumor agents by inhibiting cell proliferation and as antimicrobial agents. smolecule.com

The synthesis of various functionalized indazoles often starts from precursors like this compound. The reactivity of the bromine atom allows for its substitution, leading to the creation of more complex indazole derivatives with potential therapeutic value. smolecule.com Research has shown that modifications at different positions on the indazole ring can significantly impact biological activity, underscoring the importance of this scaffold in medicinal chemistry. evitachem.com

Table 1: Examples of Biologically Investigated Indazole Derivatives

Compound Class Therapeutic Area Biological Target/Activity
Indazole Derivatives Cancer Antitumor, Antiproliferative smolecule.comchemenu.com
Indazole Derivatives Infectious Diseases Antimicrobial, Antibacterial, Antifungal smolecule.comontosight.ai
Indazole Derivatives Inflammation Anti-inflammatory ontosight.aichemenu.com

Indazole Derivatives in Preclinical and Clinical Studies

While this compound itself is not an active pharmaceutical ingredient and therefore not directly in preclinical or clinical studies, it is a building block for compounds that may enter such stages. The broader class of indazole derivatives has seen significant success, with several compounds advancing through clinical trials and receiving FDA approval. researchgate.net For example, Axitinib and Granisetron are FDA-approved drugs that contain the indazole scaffold. researchgate.net

The development of deuterated drugs, which can have improved metabolic stability, is an area where derivatives of this compound could be relevant. A related compound, N-(Methyl-d3)-indazole-5-boronic acid, is used to synthesize deuterated drugs that have shown enhanced pharmacokinetic profiles in preclinical studies. This highlights the potential for modified versions of this compound to contribute to the development of next-generation therapeutics with improved clinical performance.

The Role of Indazole as a Pharmacologically Privileged Scaffold

A "pharmacologically privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The indazole ring system is widely recognized as such a scaffold. researchgate.net This privileged nature stems from its structural and electronic properties, which allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

The versatility of the indazole scaffold is evident from the diverse biological activities exhibited by its derivatives, such as anti-cancer, anti-inflammatory, and antiviral properties. this compound embodies this privileged scaffold, offering chemists a pre-functionalized starting material to explore the chemical space around the indazole core. chemshuttle.com The ability to readily modify the scaffold at the 5-position allows for the fine-tuning of its interaction with different biological targets, reinforcing the privileged status of the indazole core in drug discovery.

Strategic Approaches to Overcome Challenges in Indazole-Based Drug Design

Despite the advantages of the indazole scaffold, challenges in drug design remain, including issues with synthesis, regioselectivity, and achieving desired pharmacokinetic profiles. A significant challenge in the synthesis of indazole derivatives is controlling the regioselectivity of N-alkylation, as reactions can often lead to a mixture of N1 and N2 substituted products. beilstein-journals.org Research has focused on developing highly regioselective N1- and N2-alkylation methods for indazole precursors, which is critical for structure-activity relationship studies. beilstein-journals.org

Another challenge is ensuring favorable drug-like properties, such as aqueous solubility and metabolic stability. The strategic placement of functional groups is key to addressing these issues. For example, the introduction of solubilizing groups or the use of metabolic blockers can improve the pharmacokinetic profile of an indazole-based drug candidate. acs.org While specific studies on overcoming challenges with this compound are not extensively documented, the general strategies applied to indazole derivatives are relevant. The use of this compound as a building block allows for the systematic exploration of chemical modifications aimed at overcoming these common hurdles in drug design. nih.gov

Future Perspectives in Research on 5 Bromo 2 Methyl 2h Indazole and Its Class

Exploration of Novel Biological Targets and Therapeutic Areas

The versatility of the indazole structure allows for its application across a multitude of therapeutic areas. nih.govbenthamdirect.com While significant research has focused on its use in oncology and inflammation, future work is set to explore new biological targets and diseases.

Recent studies have highlighted the potential of indazole derivatives in treating neurodegenerative diseases, metabolic disorders, and infectious diseases. nih.govbenthamdirect.com For instance, certain indazole-5-carboxamides have demonstrated a strong affinity for monoamine oxidases, suggesting a potential therapeutic route for Parkinson's disease. nih.govresearchgate.net Additionally, the LRRK2 antagonist MLi-2 has shown remarkable efficacy in models of neurodegenerative conditions. nih.govresearchgate.net

In the realm of oncology, indazole derivatives have been effective against targets such as CDK2, EGFR, c-Met, HSP90, and VEGFR2. nih.govbenthamdirect.comresearchgate.net A recent patent described a new series of indazole compounds as PKMYT1 kinase inhibitors for cancer treatment. acs.org Another patent highlighted novel indazole compounds as TEAD inhibitors, targeting the Hippo tumor suppressor pathway, which is often deregulated in various cancers. acs.org Furthermore, some 5-substituted indazole derivatives have been identified as multi-target agents for Alzheimer's disease, inhibiting both cholinesterases and BACE1. nih.govtandfonline.com

The anti-inflammatory properties of indazoles are also a key area of investigation, with some derivatives showing inhibitory effects on COX-2 and FGFR. nih.govresearchgate.net Research has also pointed to the potential of indazole chloride in treating multiple sclerosis by promoting the remyelination of damaged axons and modulating the immune system. ucr.edu

The exploration of indazole derivatives extends to their use as Orai channel blockers, which play a critical role in T cell function and have been linked to immunodeficiency and skeletal muscle diseases. nih.gov The broad range of biological activities associated with indazoles underscores their potential for developing innovative treatments for a wide array of conditions. nih.govbenthamdirect.comresearchgate.net

Advancements in Asymmetric and Regioselective Synthetic Methodologies

The synthesis of specific isomers of indazole derivatives is a critical challenge that can significantly impact their biological activity. Developing efficient and selective synthetic methods is paramount for advancing research in this area.

Regioselective Synthesis: The N-alkylation of the indazole scaffold can lead to either N-1 or N-2 substituted products, and achieving high regioselectivity is often difficult. beilstein-journals.org Researchers have developed various strategies to control this selectivity. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has shown high N-1 regioselectivity for certain C-3 substituted indazoles. beilstein-journals.org Conversely, C-7 substituted indazoles with electron-withdrawing groups like NO2 or CO2Me have demonstrated excellent N-2 regioselectivity. beilstein-journals.org Other methods for achieving regioselectivity include one-pot, three-component synthesis using a CuBr/Zn(OTf)2 catalyst system to produce 3-(arylethynyl)-2H-indazoles. rsc.org A copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) is another effective method for synthesizing 2H-indazoles. organic-chemistry.orgacs.org

Asymmetric Synthesis: The development of asymmetric synthesis methods is crucial for producing chiral indazole derivatives with specific biological functions. A novel method for the asymmetric synthesis of 1,7-annulated indazoles has been developed using a bifunctional Brønsted base-catalyzed cascade reaction, resulting in high yields and excellent stereoselectivity. researchgate.net

Modern Synthetic Techniques: Recent advancements include the use of rhodium(III)-catalyzed C-H functionalization to create 3-acyl-2H-indazoles. acs.org Another innovative approach involves a visible light-mediated heterodifunctionalization of alkynylazobenzenes, which allows for the formation of two new C-heteroatom bonds in a single step with high regioselectivity. acs.org The Cadogan cyclization, a classic method for 2H-indazole synthesis, has been refined to proceed under milder conditions. nih.gov Furthermore, microwave-assisted, catalyst-free, and solvent-free approaches are being explored as green and efficient alternatives to traditional methods. capes.gov.br

These advancements in synthetic methodologies are expanding the toolkit available to medicinal chemists, enabling the creation of a wider and more diverse library of indazole derivatives for biological screening.

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery pipeline to accelerate the identification and optimization of new drug candidates. researchgate.net

Generative Chemistry: Deep learning models, such as recurrent neural networks (RNNs), variational autoencoders (VAEs), and generative adversarial networks (GANs), are being used for the de novo design of molecules with desired properties. nih.gov These generative algorithms can explore vast chemical spaces to propose novel indazole-based structures that may not be conceived through traditional medicinal chemistry approaches. acs.org

Predictive Modeling: AI and ML can be used to build predictive models for various properties of indazole derivatives, including their biological activity, toxicity, and pharmacokinetic profiles. researchgate.net These models can help prioritize which compounds to synthesize and test, thereby reducing the time and cost of drug development. nih.gov For example, multitask deep neural networks have been developed for predicting Ames mutagenicity. csic.es

Synthesis Planning: Computer-aided synthesis planning (CASP) tools, powered by machine learning, can assist chemists in devising efficient synthetic routes for target indazole compounds. nih.gov These tools can analyze vast databases of chemical reactions to suggest optimal reaction pathways.

The integration of AI and ML into indazole drug discovery is still in its early stages, but it holds immense promise for streamlining the entire process, from initial design to clinical application. researchgate.netnih.gov

Translational Research from Basic Science to Clinical Application

The journey of a potential drug from a laboratory discovery to a clinically approved treatment is long and complex. For indazole-based compounds, this translational research process involves several key stages.

Preclinical Studies: Promising indazole derivatives identified through initial screening must undergo rigorous preclinical testing. This includes in vitro studies to determine their mechanism of action and in vivo studies in animal models to assess their efficacy and safety. For example, 5-substituted indazole derivatives have undergone pharmacological tests showing inhibitory effects on key enzymes, as well as anti-inflammatory and neuroprotective properties in cell-based assays. nih.govtandfonline.com

Pharmacokinetic Optimization: A significant challenge in drug development is ensuring that a compound has favorable pharmacokinetic properties, such as good absorption, distribution, metabolism, and excretion (ADME). Structural modifications, like the addition of a piperazine (B1678402) ring, have been shown to improve the solubility and specificity of indazole compounds. nih.govbenthamdirect.comresearchgate.net

Clinical Trials: Compounds that demonstrate promise in preclinical studies may advance to clinical trials in humans. As of recent reviews, at least 43 indazole-based therapeutics have entered clinical application or trials. researchgate.net These trials are essential for establishing the safety and efficacy of new drugs in patients.

The path from basic science to clinical application is fraught with challenges, but the diverse biological activities of indazole derivatives make them a compelling class of compounds for continued translational research. tandfonline.com

Expanding the Pharmacological Spectrum of Indazole-Containing Compounds

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities. tandfonline.comresearchgate.net Future research will likely focus on further expanding this pharmacological spectrum.

Polypharmacology: Many drugs exert their therapeutic effects by interacting with multiple biological targets. This concept of polypharmacology is increasingly being embraced in drug discovery. The diverse activities of indazole derivatives against various kinases, enzymes, and receptors make them ideal candidates for the development of multi-target drugs. nih.govbenthamdirect.comresearchgate.netnih.govtandfonline.com

Drug Repurposing: Existing indazole-based drugs could be repurposed for new therapeutic indications. By screening these compounds against a wide range of biological targets, researchers may identify new uses that were not originally intended.

Novel Derivatives: The synthesis of new indazole derivatives with unique substitution patterns will continue to be a major focus of research. nih.govnih.gov By exploring different functionalizations of the indazole core, chemists can fine-tune the pharmacological properties of these compounds to achieve greater potency and selectivity for specific targets. mdpi.commdpi.com For example, halogenated and electron-withdrawing substituents have been shown to enhance the effectiveness of some indazole analogs. nih.govbenthamdirect.comresearchgate.net

The continued exploration of the chemical space around the indazole nucleus is expected to yield new compounds with novel mechanisms of action and therapeutic applications, solidifying the importance of this heterocyclic system in modern drug discovery. tandfonline.comresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-methyl-2H-indazole, and how can reaction conditions be tailored to improve yield?

The synthesis of this compound typically involves cyclization or substitution reactions. For example, bromination of 2-methylindazole precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., solvent polarity, temperature) can enhance regioselectivity . To optimize yields, researchers should:

  • Use inert atmospheres (e.g., argon) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to identify intermediate phases.
  • Adjust stoichiometry of brominating agents to avoid over-bromination.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and methyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., C8_8H7_7BrN2_2, expected m/z ≈ 226.97) .
  • HPLC : Reverse-phase chromatography with UV detection (λ ≈ 254 nm) to assess purity (>97%) .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies should evaluate:

  • Temperature Sensitivity : Store at –20°C in amber vials to prevent thermal degradation.
  • Light Exposure : Protect from UV light to avoid photolytic cleavage of the C–Br bond .
  • Solvent Compatibility : Use anhydrous DMSO or DMF for long-term storage to minimize hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations can:

  • Map electron density to identify reactive sites (e.g., bromine at C5 as an electrophilic center).
  • Simulate transition states for Suzuki-Miyaura coupling to optimize ligand selection (e.g., Pd(PPh3_3)4_4 vs. XPhos) .
  • Predict steric effects of the methyl group at N2 on reaction kinetics .

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is critical for:

  • Confirming bond angles and torsion angles (e.g., Br–C5–C6 ≈ 120°) .
  • Detecting disorder in the indazole ring system, which may arise from dynamic rotational states .
  • Validating hydrogen bonding networks in co-crystals (e.g., with carboxylic acid co-formers) .

Q. How can contradictory data on regioselectivity in brominated indazole derivatives be systematically addressed?

Contradictions often arise from competing reaction pathways. Mitigation strategies include:

  • Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., low temp favors kinetic bromination at C5) .
  • Cross-Validation : Use multiple characterization tools (e.g., XRD for structure, 79/81Br^{79/81}Br NMR for substitution patterns) .
  • Isotopic Labeling : Track bromine incorporation via 13C^{13}C-labeled precursors .

Methodological Best Practices

Q. What strategies ensure reproducibility in scaling up this compound synthesis?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent ratio, catalyst loading) .
  • Purification Protocols : Employ column chromatography with gradient elution (hexane/EtOAc) to isolate high-purity batches (>97%) .

Q. How can researchers assess the biological relevance of this compound in drug discovery pipelines?

  • Structure-Activity Relationship (SAR) : Modify the methyl or bromine groups and screen against target enzymes (e.g., kinases) .
  • ADMET Profiling : Evaluate solubility (LogP ≈ 2.5) and metabolic stability using liver microsome assays .

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5-Bromo-2-methyl-2H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.